Cas no 2228515-08-8 (tert-butyl N-3-chloro-4-(piperidin-3-yloxy)phenylcarbamate)

Tert-butyl N-3-chloro-4-(piperidin-3-yloxy)phenylcarbamate is a specialized carbamate derivative featuring a chloro-substituted phenyl ring linked to a piperidin-3-yloxy moiety. This compound is of interest in pharmaceutical and agrochemical research due to its structural versatility, enabling further functionalization for drug discovery and intermediate synthesis. The tert-butyl carbamate group enhances stability, facilitating handling and storage, while the chloro and piperidine components provide reactive sites for selective modifications. Its well-defined molecular structure makes it a valuable building block in the development of bioactive molecules, particularly in targeting receptor-specific interactions. Suitable for controlled reactions, it offers researchers a reliable intermediate for complex synthetic pathways.
tert-butyl N-3-chloro-4-(piperidin-3-yloxy)phenylcarbamate structure
2228515-08-8 structure
Product Name:tert-butyl N-3-chloro-4-(piperidin-3-yloxy)phenylcarbamate
CAS No:2228515-08-8
MF:C16H23ClN2O3
MW:326.818423509598
CID:6050915
PubChem ID:165827358
Update Time:2025-06-08

tert-butyl N-3-chloro-4-(piperidin-3-yloxy)phenylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-3-chloro-4-(piperidin-3-yloxy)phenylcarbamate
    • 2228515-08-8
    • EN300-1903100
    • tert-butyl N-[3-chloro-4-(piperidin-3-yloxy)phenyl]carbamate
    • Inchi: 1S/C16H23ClN2O3/c1-16(2,3)22-15(20)19-11-6-7-14(13(17)9-11)21-12-5-4-8-18-10-12/h6-7,9,12,18H,4-5,8,10H2,1-3H3,(H,19,20)
    • InChI Key: AGFKDFYJAQAIPZ-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=CC=1OC1CNCCC1)NC(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 326.1397203g/mol
  • Monoisotopic Mass: 326.1397203g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 373
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 59.6Ų

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Additional information on tert-butyl N-3-chloro-4-(piperidin-3-yloxy)phenylcarbamate

Introduction to Tert-butyl N-3-chloro-4-(piperidin-3-yloxy)phenylcarbamate (CAS No. 2228515-08-8)

Tert-butyl N-3-chloro-4-(piperidin-3-yloxy)phenylcarbamate, identified by its Chemical Abstracts Service (CAS) number 2228515-08-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug development. This compound belongs to the class of carbamates, which are widely recognized for their versatile applications in medicinal chemistry due to their ability to act as intermediates in the synthesis of bioactive molecules.

The molecular structure of Tert-butyl N-3-chloro-4-(piperidin-3-yloxy)phenylcarbamate features a tert-butyl group, a chloro-substituted phenyl ring, and a piperidin-3-yloxy moiety. These structural elements contribute to its unique chemical properties and potential biological activities. The tert-butyl group enhances the lipophilicity of the molecule, making it more suitable for membrane penetration, while the chloro-substituent on the phenyl ring can participate in further functionalization, allowing for the creation of more complex derivatives. The piperidin-3-yloxy part introduces a nitrogen-containing heterocycle, which is commonly found in many pharmacologically active compounds due to its ability to interact with biological targets such as enzymes and receptors.

In recent years, there has been a growing interest in developing novel therapeutic agents that target neurological disorders, particularly those involving neurotransmitter systems. The structural features of Tert-butyl N-3-chloro-4-(piperidin-3-yloxy)phenylcarbamate make it a promising candidate for further investigation in this area. Specifically, the piperidine moiety is known to be a key structural component in many drugs that modulate central nervous system (CNS) activity. For instance, piperidine derivatives have been explored for their potential in treating conditions such as depression, anxiety, and cognitive impairments.

Recent studies have highlighted the importance of carbamate-based compounds in drug design. Carbamates are known for their stability under physiological conditions and their ability to form hydrogen bonds with biological targets. This makes them valuable scaffolds for developing drugs with improved pharmacokinetic properties. The presence of both a chloro-substituent and an oxy-functional group in Tert-butyl N-3-chloro-4-(piperidin-3-yloxy)phenylcarbamate suggests that it may exhibit dual functionality, allowing it to interact with multiple biological pathways simultaneously. This characteristic is particularly attractive in the development of multi-target drugs, which are designed to address complex diseases by modulating several targets at once.

The synthesis of Tert-butyl N-3-chloro-4-(piperidin-3-yloxy)phenylcarbamate involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of the chloro-substituent into the phenyl ring typically involves halogenation reactions, while the attachment of the piperidin-3-yloxy group often requires nucleophilic substitution reactions. These synthetic strategies are well-documented in the literature and have been optimized by chemists over several decades.

One of the key challenges in pharmaceutical development is optimizing drug candidates for both efficacy and safety. The lipophilicity imparted by the tert-butyl group in Tert-butyl N-3-chloro-4-(piperidin-3-yloxy)phenylcarbamate is advantageous for crossing biological membranes, but excessive lipophilicity can lead to poor solubility and increased toxicity. Therefore, careful balance must be struck during drug design to ensure that the compound achieves optimal pharmacokinetic properties.

The potential applications of Tert-butyl N-3-chloro-4-(piperidin-3-yloxy)phenylcarbamate extend beyond neurological disorders. Preliminary computational studies suggest that this compound may also exhibit activity against other biological targets, such as kinases and metabolic enzymes. These findings are supported by docking studies that predict favorable binding interactions between Tert-butyl N-3-chloro-4-(piperidin-3-yloxy)phenylcarbamate and various protein targets.

In conclusion, Tert-butyl N-3-chloro-4-(piperidin-3-yloxy)phenylcarbamate (CAS No. 2228515-08-8) is a structurally complex and functionally versatile compound with significant potential in pharmaceutical research. Its unique combination of structural features makes it an attractive candidate for further exploration in drug development, particularly for neurological disorders and other therapeutic areas where CNS modulation is relevant. As research continues to uncover new applications for carbamate-based compounds, compounds like this one will undoubtedly play a crucial role in advancing therapeutic strategies.

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